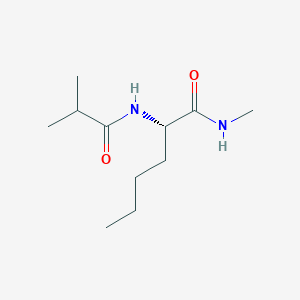
1-Oxo-1lambda~5~,2,4-triazin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Oxo-1lambda~5~,2,4-triazin-3-amine is a heterocyclic compound that belongs to the triazine family Triazines are nitrogen-containing heterocycles with a six-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Oxo-1lambda~5~,2,4-triazin-3-amine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable amine with a nitrile or cyanide compound can lead to the formation of the triazine ring. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of microwave-assisted synthesis and solid-phase synthesis are also explored for efficient production .
Chemical Reactions Analysis
Types of Reactions: 1-Oxo-1lambda~5~,2,4-triazin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific atoms or groups in the triazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are employed under various conditions, including acidic or basic environments.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce a wide range of substituted triazines .
Scientific Research Applications
1-Oxo-1lambda~5~,2,4-triazin-3-amine has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic applications.
Medicine: Research explores its use in drug design and development, particularly for its potential anticancer, antiviral, and antimicrobial properties.
Industry: The compound finds applications in the production of dyes, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Oxo-1lambda~5~,2,4-triazin-3-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to various biological effects. For instance, its anticancer activity may be attributed to the inhibition of key enzymes involved in cell proliferation .
Comparison with Similar Compounds
1,3,5-Triazine: A common triazine isomer with three nitrogen atoms in the ring.
1,2,4-Triazine: Another isomer with nitrogen atoms at different positions.
Tetrazines: Compounds with four nitrogen atoms in the ring.
Uniqueness: 1-Oxo-1lambda~5~,2,4-triazin-3-amine is unique due to its specific substitution pattern and the presence of an oxo group. This structural feature imparts distinct chemical properties and reactivity compared to other triazines and tetrazines .
Properties
CAS No. |
61178-11-8 |
|---|---|
Molecular Formula |
C3H4N4O |
Molecular Weight |
112.09 g/mol |
IUPAC Name |
1-oxido-1,2,4-triazin-1-ium-3-amine |
InChI |
InChI=1S/C3H4N4O/c4-3-5-1-2-7(8)6-3/h1-2H,(H2,4,5,6) |
InChI Key |
JOZJAGNTWSVAQS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C[N+](=NC(=N1)N)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[4-(2-Methoxyphenoxy)anilino]methylidene}-2,6-dinitrocyclohexa-2,5-dien-1-one](/img/structure/B14589864.png)
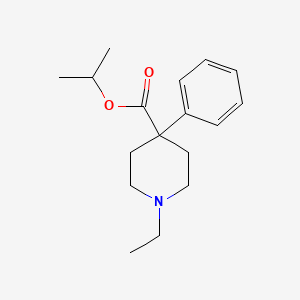
![8-Amino-2,3-dihydronaphtho[2,3-g]phthalazine-1,4,6,11-tetrone](/img/structure/B14589882.png)

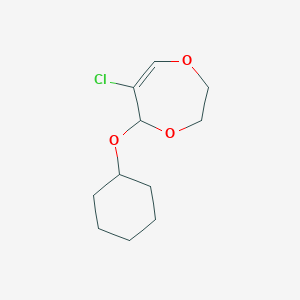
![2-(3,3,3-Triphenylpropyl)-2-azabicyclo[2.2.2]octane--hydrogen chloride (1/1)](/img/structure/B14589890.png)
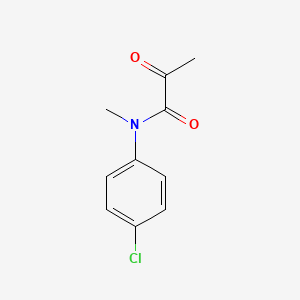


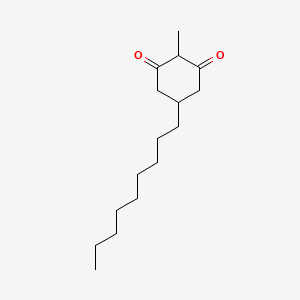
![Dimethyl [(4-chlorophenyl)(diphenyl)acetyl]phosphonate](/img/structure/B14589919.png)


